molecular formula C11H16N2S B1388507 N-(2-Isopropyl-6-methylphenyl)thiourea CAS No. 1208886-86-5

N-(2-Isopropyl-6-methylphenyl)thiourea

Cat. No. B1388507
CAS RN: 1208886-86-5
M. Wt: 208.33 g/mol
InChI Key: ILVNJHHMEKUCNX-UHFFFAOYSA-N
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Description

N-(2-Isopropyl-6-methylphenyl)thiourea is a chemical compound with the molecular formula C11H16N2S . It is a type of thiourea, a class of organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thiourea derivatives, including N-(2-Isopropyl-6-methylphenyl)thiourea, can be synthesized by the reaction of various anilines with carbon disulfide . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of N-(2-Isopropyl-6-methylphenyl)thiourea consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 208.32 .


Chemical Reactions Analysis

Thiourea derivatives, including N-(2-Isopropyl-6-methylphenyl)thiourea, have been found to exhibit various biological activities, including antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects . These compounds have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

Scientific Research Applications

Organic Synthesis

N-(2-Isopropyl-6-methylphenyl)thiourea: plays a significant role as an intermediate in organic synthesis. It is utilized in the construction of more complex molecules through various synthetic pathways. Its unique structure allows for the introduction of sulfur and nitrogen atoms into target molecules, which can be pivotal for the synthesis of heterocyclic compounds .

Pharmaceutical Industry

In the pharmaceutical sector, this compound is explored for its potential medicinal properties. Thioureas are known to exhibit a range of biological activities, and derivatives of N-(2-Isopropyl-6-methylphenyl)thiourea are investigated for their efficacy as enzyme inhibitors, which could lead to the development of new drugs for diseases like Alzheimer’s and diabetes .

Enzyme Inhibition

Specifically, N-(2-Isopropyl-6-methylphenyl)thiourea derivatives have been studied for their ability to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). These enzymes are therapeutic targets for conditions like diabetes and neurodegenerative diseases, making these compounds valuable for drug discovery .

Antibacterial Applications

Research has shown that certain thiourea derivatives exhibit antibacterial properties. This makes N-(2-Isopropyl-6-methylphenyl)thiourea a candidate for the development of new antibacterial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Antioxidant Potential

The antioxidant capacity of thiourea derivatives is another area of interest. Compounds like N-(2-Isopropyl-6-methylphenyl)thiourea are evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Urease Inhibition

Thiourea derivatives have been identified as potent urease inhibitors. Urease is an enzyme linked to several health issues, including kidney stones and peptic ulcers. Inhibitors based on N-(2-Isopropyl-6-methylphenyl)thiourea could lead to new treatments for these conditions .

Coordination Chemistry

In coordination chemistry, N-(2-Isopropyl-6-methylphenyl)thiourea derivatives serve as ligands to form complexes with transition metals. These complexes have diverse applications, including catalysis, material science, and as models for biological systems .

Biochemical and Histopathological Evaluation

Lastly, the biochemical and histopathological impacts of thiourea derivatives are studied in vivo. This includes assessing the toxicological effects on animal models, which is essential for determining the safety profile of these compounds for potential therapeutic use .

Safety and Hazards

N-(2-Isopropyl-6-methylphenyl)thiourea is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also classified as a combustible dust .

Future Directions

Thiourea derivatives, including N-(2-Isopropyl-6-methylphenyl)thiourea, have received considerable attention due to their effective biological activities . Future research may focus on the development of novel antimicrobials and the exploration of their potential applications in various fields .

properties

IUPAC Name

(2-methyl-6-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-7(2)9-6-4-5-8(3)10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNJHHMEKUCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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